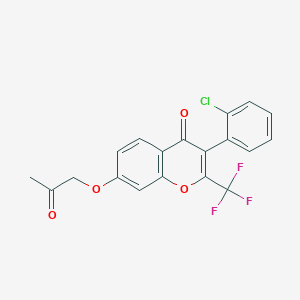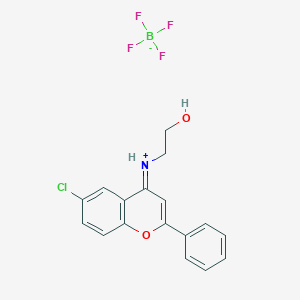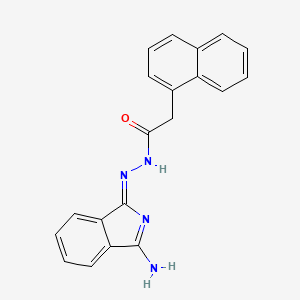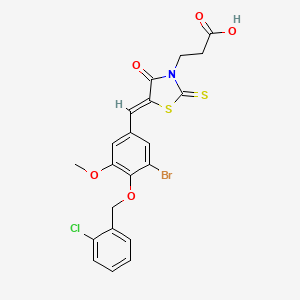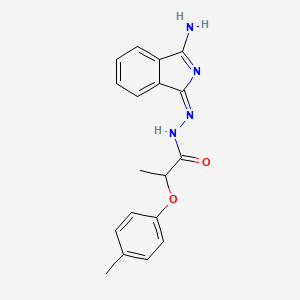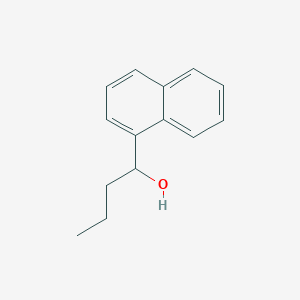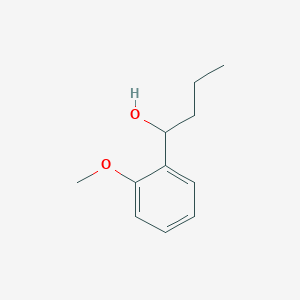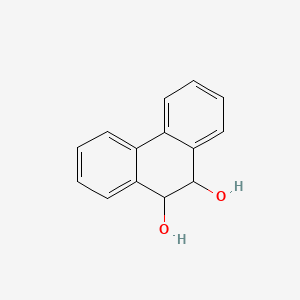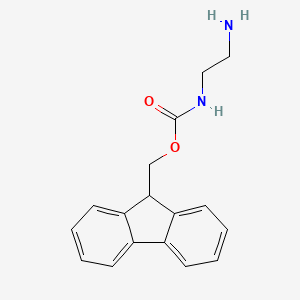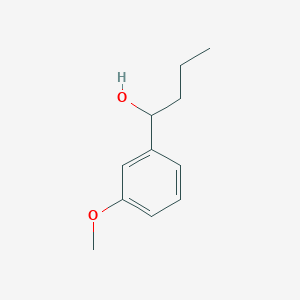
1-(3-Methoxyphenyl)butan-1-ol
Vue d'ensemble
Description
1-(3-Methoxyphenyl)butan-1-ol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Tamoxifen : A study by R. McCague (1987) demonstrated the use of 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ols, closely related to 1-(3-Methoxyphenyl)butan-1-ol, in the synthesis of the anti-cancer drug tamoxifen through stereoselective olefin formation and dehydration reactions (McCague, 1987).
Isolation of Metabolites from Endophytic Fungi : In a study by Dai et al. (2006), compounds structurally similar to this compound were isolated from the endophytic fungus Nodulisporium sp. These compounds exhibited herbicidal, antifungal, and antibacterial activities, demonstrating the potential of such compounds in biological applications (Dai et al., 2006).
Development of Anti-inflammatory Compounds : Goudie et al. (1978) synthesized a series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which share structural similarities with this compound, showing potential as anti-inflammatory agents (Goudie et al., 1978).
Flavourings for Animal Species : A study on the safety and efficacy of certain aromatic ketones, secondary alcohols, and related esters, including compounds similar to this compound, found these compounds safe for use as flavourings in animal feed at specified concentrations (Aquilina et al., 2016).
Ionic Liquid Behavior : Domańska and Marciniak (2007) investigated the liquid-liquid equilibria of binary systems involving ionic liquids and various organic solvents, including butan-1-ol, which is structurally related to this compound. This research is significant for understanding solvent interactions in green chemistry (Domańska & Marciniak, 2007).
Electrochemical Conversion in Organic Synthesis : Bryan and Grimshaw (1997) explored the electrochemical conversion of 4-phenylbuten-2-ones to 4-phenylbutan-2-ones, which are structurally similar to this compound. This study has implications for developing more efficient organic synthesis methods (Bryan & Grimshaw, 1997).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11-12H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLWWGJERFQPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[(2,6-Diethylphenyl)carbamoyl]phenoxy}acetic acid](/img/structure/B7774638.png)
